

Quantifying Echimidine and its N-oxide in Herbal Supplements: A Detailed Guide

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Compound of Interest

Compound Name: Echimidine

Cat. No.: B1671080

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This application note provides a comprehensive overview of the analytical methodologies for the quantification of **Echimidine** and its N-oxide, two pyrrolizidine alkaloids (PAs) of significant toxicological concern, in herbal supplements. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, regulatory bodies worldwide have set stringent limits on the presence of these compounds in food and medicinal products.^{[1][2][3]} Accurate and sensitive analytical methods are therefore crucial for ensuring the safety and quality of herbal supplements.

The primary analytical technique for the quantification of **Echimidine** and its N-oxide is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity in complex matrices.^{[1][4]} This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with a summary of reported quantitative data for these analytes in various herbal products.

Quantitative Data Summary

The concentration of **Echimidine** and its N-oxide can vary significantly depending on the plant species, geographical origin, harvesting time, and the manufacturing process of the herbal supplement. The following table summarizes reported concentrations of these PAs in different matrices.

Matrix	Analyte	Concentration Range	Reference
Herbal Infusions (Nettle)	Echimidine	Up to 568 µg/kg	
Herbal Infusions (Borage and Comfrey)	Total PAs (including Echimidine)	> 50,000 µg/kg	
Echium plantagineum (Foliage)	Echimidine N-oxide	Among the most abundant PANOs	
Echium vulgare (Pollen)	Total PAs (N-oxides are the main form)	8,000 - 14,000 ppm (0.8% - 1.4%)	
Honey from Echium spp.	Echimidine N-oxide	Average of 318.39 µg/kg	

Experimental Protocols

Accurate quantification of **Echimidine** and its N-oxide necessitates meticulous sample preparation to remove interfering matrix components, followed by sensitive instrumental analysis.

Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Clean-up

This protocol is a widely used method for the extraction and purification of PAs from solid herbal materials.

Materials:

- Homogenized herbal supplement sample
- Extraction Solution: 0.05 M Sulfuric acid in 50% Methanol (v/v)
- Zinc dust (for reduction of N-oxides, if required)
- Oasis MCX SPE cartridges

- Methanol
- Water
- Elution Solvent: 5% Ammonium hydroxide in Methanol
- Centrifuge
- Vortex mixer

Protocol:

- Weigh 1-2 g of the homogenized herbal supplement into a centrifuge tube.
- Add 20 mL of the extraction solution.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 4000-5000 g for 10 minutes.
- Collect the supernatant.
- Optional Step for Total PA Content (Reduction of N-oxides): To determine the total PA content (free base and N-oxide), the N-oxides can be reduced to their corresponding tertiary amines. Add approximately 1 g of zinc dust to the extract and let it stand overnight. The following day, shake for 30 minutes and centrifuge.
- SPE Clean-up:
 - Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load 2 mL of the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.
 - Elute the PAs with 6 mL of the elution solvent (e.g., ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium hydroxide and 1% triethylamine or 5% ammonia in

methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides the high sensitivity and selectivity required for the quantification of **Echimidine** and its N-oxide at low levels.

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

- Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
- Column Temperature: 40 °C
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 µL
- Gradient Elution: A suitable gradient to separate the analytes of interest.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)

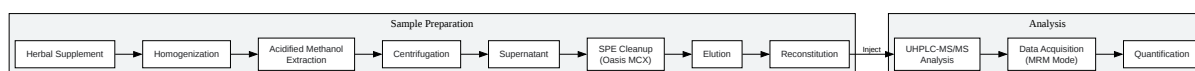
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for **Echimidine** and **Echimidine** N-oxide need to be optimized. For **Echimidine**, a common fragment ion is m/z 220.

Quantification:

- Quantification is typically performed using an external calibration curve prepared with certified reference standards of **Echimidine** and **Echimidine** N-oxide.
- Matrix-matched calibration standards are recommended to compensate for matrix effects.

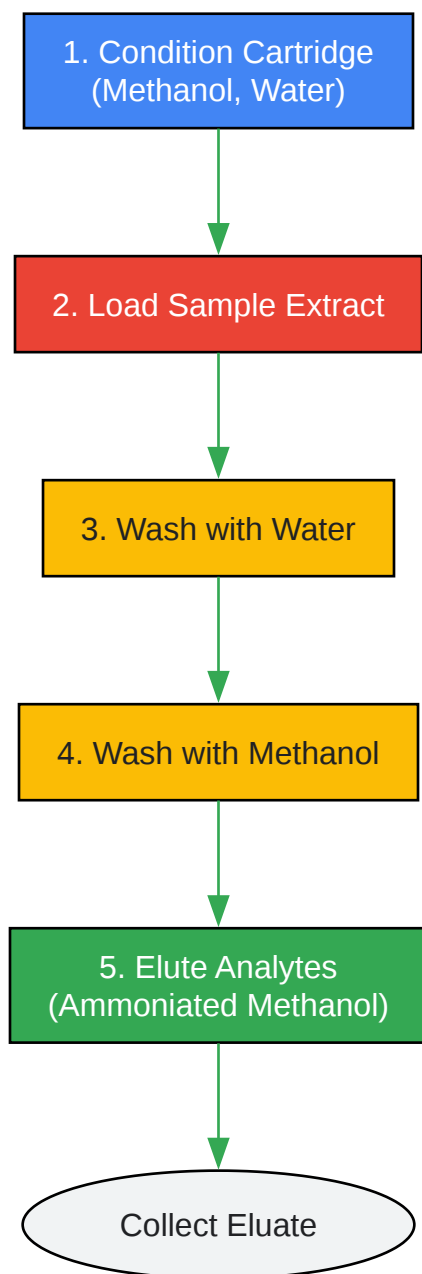
Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantification of **Echimidine** and its N-oxide.



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Caption: General experimental workflow for **Echimidine** and its N-oxide analysis.



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Caption: Solid-Phase Extraction (SPE) clean-up steps.

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